molecular formula C8H17N3O2 B13437118 (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide

Cat. No.: B13437118
M. Wt: 187.24 g/mol
InChI Key: BILXVQZOQOKTGL-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and reagents vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions and the use of catalysts to enhance reaction efficiency and selectivity. The development of cost-effective and scalable methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its piperidine ring is known to enhance binding affinity and specificity .

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide involves its interaction with molecular targets, such as enzymes and receptors. The piperidine ring enhances its binding affinity, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the context of its application, such as inhibiting cancer cell proliferation or modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • 2-(3-methoxypiperidin-1-yl)acetimidamide
  • N-hydroxy-2-(3-methoxypiperidin-1-yl)acetamide

Uniqueness

(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N'-hydroxy-2-(3-methoxypiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C8H17N3O2/c1-13-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

BILXVQZOQOKTGL-UHFFFAOYSA-N

Isomeric SMILES

COC1CCCN(C1)C/C(=N/O)/N

Canonical SMILES

COC1CCCN(C1)CC(=NO)N

Origin of Product

United States

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